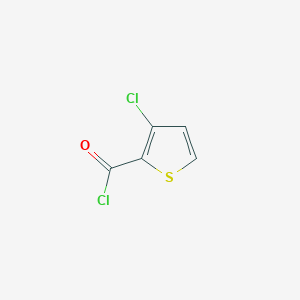

3-Chlorothiophene-2-carbonyl chloride

Overview

Description

3-Chlorothiophene-2-carbonyl chloride is a chemical compound characterized by the presence of chlorine and carbonyl functional groups attached to a thiophene ring.

Preparation Methods

Synthetic Routes to 3-Chlorothiophene-2-carbonyl Chloride

Several preparation methods exist, primarily involving the transformation of thiophene derivatives through halogenation, lithiation or metallation, carboxylation, and subsequent conversion to acid chlorides. The main synthetic approaches are summarized below.

Halogenation and Carboxylation of Thiophene Derivatives

- Starting Material: Commercially available 3-methylthiophene or 3-chlorothiophene derivatives.

- Halogenation: Bromination or chlorination is performed using reagents such as N-bromosuccinimide (NBS) or chlorine gas, sometimes in vapor phase at elevated temperatures (e.g., 500°C), to introduce halogen atoms selectively at the 3-position of the thiophene ring.

- Metallation: Lithiation (using n-butyllithium) or Grignard formation from the halogenated thiophene allows for the introduction of a carboxyl group by carbonation with carbon dioxide.

- Carboxylic Acid Formation: The metallated intermediate reacts with CO2 to yield the corresponding 3-chlorothiophene-2-carboxylic acid.

- Conversion to Acid Chloride: The acid is then converted to this compound by treatment with thionyl chloride (SOCl2).

This route has been demonstrated on a laboratory scale with good yields and purity, and it can be adapted for scale-up with appropriate reaction control.

Direct Chlorination of Thiophene-2-carbonyl Derivatives

An alternative approach involves the chlorination of thiophene-2-carbonyl intermediates:

- Aerobic Oxidation: A recent process for thiophene-2-carbonyl chloride involves the catalytic liquid-phase aerobic oxidation of 2-acetylthiophene, which is then converted to the acid chloride. While this method is described for thiophene-2-carbonyl chloride, it provides insight into potential analogous methods for chlorinated derivatives.

- Vapor Phase Chlorination: Chlorination of thiophene-2-carbonitrile under vapor phase conditions with chlorine gas at high temperature produces chlorinated thiophene derivatives that can be further transformed into acid chlorides.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation | NBS or Cl2, solvent (e.g., aqueous bromine or perchloroethylene), 20% solution, 500°C for vapor phase chlorination | Selective halogenation at 3-position |

| 2 | Metallation (Lithiation or Grignard) | n-Butyllithium in MTBE or Mg/1,2-dibromoethane activator | Formation of organometallic intermediate |

| 3 | Carboxylation | CO2 gas, atmospheric or pressurized | Introduction of carboxyl group |

| 4 | Conversion to Acid Chloride | Thionyl chloride (SOCl2), reflux | Formation of acid chloride, purification by distillation or recrystallization |

Research Findings and Optimization

- Yield and Purity: The lithiation followed by carbonation and SOCl2 treatment yields this compound in high purity, suitable for further synthetic applications.

- Reaction Control: Vapor phase chlorination requires precise control of residence time (~6 seconds) and temperature (~500°C) to maximize yield and minimize side products.

- Solvent and Catalyst Systems: The use of diphosphine ligands and palladium-catalyzed carbonylation under CO pressure has been explored for related thiophene esters, indicating potential for catalytic improvements in acid chloride synthesis.

- Environmental and Cost Considerations: Newer aerobic oxidation methods for thiophene-2-carbonyl chloride suggest greener alternatives with reduced waste, which may be adaptable for chlorinated analogues.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Metallation + Carboxylation + SOCl2 | 3-Methylthiophene or 3-Chlorothiophene | NBS or Cl2, n-BuLi or Mg, CO2, SOCl2 | High purity, scalable | Multi-step, requires low temperature handling |

| Vapor Phase Chlorination | Thiophene-2-carbonitrile | Cl2 gas, 500°C, quartz reactor | High yield, suitable for scale-up | High temperature, specialized equipment |

| Catalytic Aerobic Oxidation (for related compounds) | 2-Acetylthiophene | Homogeneous catalyst, O2, liquid phase | Greener, less waste | Currently for non-chlorinated analogues |

Notes on Purification and Characterization

- Purification typically involves distillation or recrystallization to remove side products and unreacted starting materials.

- Characterization of the final acid chloride includes techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, forming different derivatives.

Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the presence of a base to neutralize the hydrochloric acid formed.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

Nucleophilic Acyl Substitution: Produces amides, esters, and thioesters.

Electrophilic Aromatic Substitution: Produces halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Synthetic Intermediate in Pharmaceutical Chemistry

3-Chlorothiophene-2-carbonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are involved in the development of drugs targeting multiple health conditions.

Key Pharmaceutical Applications:

- Synthesis of Tioxazafen : This nematicide is synthesized using thiophene-2-carbonyl chlorides, showcasing the utility of this compound as an intermediate in agrochemical applications .

- Anti-Cancer Agents : Research indicates that derivatives of this compound can inhibit the estrogen receptor alpha (ERα) pathway, making them promising candidates for breast cancer treatment .

Development of Therapeutic Agents

The compound has shown potential in developing new therapeutic agents, particularly those that target cancer cells and promote apoptosis.

Notable Studies:

- A study highlighted the synthesis of substituted 3-aryl-5-aryl-[1,2,4]-oxadiazoles from this compound, which act as activators of caspases, thus inducing apoptosis in cancer cells .

- Another investigation focused on synthesizing novel heterocyclic compounds from this intermediate, emphasizing their pharmacological significance and potential therapeutic applications .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound is utilized in the agrochemical sector for developing pesticides and herbicides.

Examples:

- The synthesis of Tioxazafen demonstrates its role as a precursor for agricultural chemicals that combat nematodes, thus improving crop yield and health .

Mechanism of Action

The mechanism of action of 3-Chlorothiophene-2-carbonyl chloride involves nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

- 2-Chloro-5-methylthiophene

- 2,5-Dichlorothiophene

- 5-Chlorothiophene-2-carboxylic acid

Uniqueness: 3-Chlorothiophene-2-carbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl) attached to the thiophene ring, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic acyl substitution and electrophilic aromatic substitution reactions makes it a valuable reagent in organic synthesis .

Biological Activity

3-Chlorothiophene-2-carbonyl chloride (CAS Number: 86427-02-3) is an organosulfur compound known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : CHClOS

- Molecular Weight : 181.03 g/mol

- InChI Key : GCPHKTQMABHWPY-UHFFFAOYSA-N

This compound exhibits biological activity primarily through its interactions with various biochemical pathways. The compound's structure allows it to engage in electrophilic reactions, which can lead to the modification of biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Electrophilic Attack : The carbonyl chloride group can act as an electrophile, reacting with nucleophiles in biological systems.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

Study on Antimicrobial Activity

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Investigation into Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory properties of this compound. The study revealed that it effectively reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism that involves modulation of immune responses .

Cytotoxicity Assessment

Research exploring the cytotoxic effects of this compound on cancer cell lines indicated that the compound induces apoptosis through a caspase-dependent pathway. This finding highlights its potential as a lead compound for developing new anticancer drugs .

Data Table of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anti-inflammatory | Significant | |

| Cytotoxicity | High |

Safety and Toxicity

This compound is classified as a hazardous material. It can cause burns upon contact with skin or eyes and is moisture sensitive. Proper handling protocols should be followed to mitigate risks associated with exposure .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-chlorothiophene-2-carbonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under anhydrous reflux conditions . Alternative methods include Friedel-Crafts acylation with AlCl₃ as a catalyst, though this requires rigorous moisture control to prevent hydrolysis of the acyl chloride group . Key parameters affecting yield include reaction temperature (60–80°C for SOCl₂), stoichiometric excess of chlorinating agent (1.5–2.0 equivalents), and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or chromatography is critical for isolating high-purity (>97%) product .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the thiophene ring (δ 7.2–7.8 ppm for protons, δ 125–140 ppm for carbons) and the carbonyl chloride group (δ ~170 ppm) .

- LC-MS/HRMS : Validates molecular weight (C₅HCl₂OS, 182.99 g/mol) and detects impurities .

- FT-IR : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) .

Q. What are the critical storage and handling protocols for this compound?

Store at 2–4°C in airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis. Use in a fume hood with PPE (gloves, goggles, lab coat) due to its corrosive and moisture-sensitive nature. Avoid contact with water, alcohols, or amines, which trigger vigorous reactions .

Advanced Research Questions

Q. How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing chlorine at the 3-position and the carbonyl chloride group activate the thiophene ring toward electrophilic substitution while directing nucleophiles (e.g., amines, alcohols) to the 2- and 5-positions. Steric hindrance from the chlorine reduces reactivity at the 3-position, favoring regioselective amidation or esterification at the carbonyl group. Computational studies (DFT) suggest a lower activation energy for nucleophilic attack at the carbonyl carbon compared to aryl chlorides, making it highly reactive in SN2 mechanisms .

Q. What are the common stability challenges of this compound under varying experimental conditions?

- Hydrolysis : Rapid degradation in aqueous media (t₁/₂ <1 hr at 25°C), forming 3-chlorothiophene-2-carboxylic acid.

- Thermal Decomposition : Degrades above 80°C, releasing HCl and forming polymeric byproducts.

- Light Sensitivity : UV exposure accelerates decomposition; amber glassware is recommended for long-term storage .

Q. How can researchers resolve contradictions in reported reactivity data for thiophene-based acyl chlorides?

Discrepancies in reactivity (e.g., Friedel-Crafts vs. nucleophilic substitution yields) often arise from solvent polarity, catalyst loading, or competing side reactions. Systematic studies using kinetic profiling (e.g., in situ IR) and control experiments (e.g., deuterated solvents) can isolate variables. For example, AlCl₃ may promote both acylation and undesired ring chlorination, requiring precise stoichiometric control .

Q. What role does this compound play in fragment-based drug design?

This compound serves as a key intermediate in synthesizing pharmacophores. For example, it reacts with cyclobutyl amines to form VUF25568, a thiophene-carboxamide with potential bioactivity. The chlorine atom enhances lipophilicity and metabolic stability, while the carbonyl chloride enables rapid conjugation with nucleophilic fragments .

Properties

IUPAC Name |

3-chlorothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPHKTQMABHWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370970 | |

| Record name | 3-Chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86427-02-3 | |

| Record name | 3-Chlorothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86427-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.